molecular formula C28H40O6 B12098258 (22R)-5,6beta,22,27-Tetrahydroxy-1-oxo-5alpha-ergosta-2,24-dien-26-oic acid delta-lactone

(22R)-5,6beta,22,27-Tetrahydroxy-1-oxo-5alpha-ergosta-2,24-dien-26-oic acid delta-lactone

Cat. No.: B12098258
M. Wt: 472.6 g/mol
InChI Key: LDWRZKAVHDHGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • “(22R)-5,6β,22,27-Tetrahydroxy-1-oxo-5α-ergosta-2,24-dien-26-oic acid delta-lactone” is a natural compound with a complex structure.
  • It belongs to the class of δ-lactones, which are cyclic esters formed by the removal of water from carboxylic acids.
  • The compound is found in various organisms and has garnered interest due to its potential biological activities.
  • Preparation Methods

    • Synthetic routes for this compound involve complex organic chemistry.
    • One approach is through oxidative cyclization of a precursor, typically an ergosterol derivative.
    • Industrial production methods may vary, but they often rely on fermentation or chemical synthesis.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and acid catalysts.
    • Major products depend on the specific reaction conditions and functional groups present.
  • Scientific Research Applications

    • In chemistry, it serves as a model compound for studying lactone chemistry and stereochemistry.
    • In biology, it may have antifungal, antibacterial, or antitumor properties.
    • In medicine, it could be investigated for potential therapeutic effects.
    • In industry, it might be used as a precursor for other compounds.
  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes.
    • Potential molecular targets include membrane proteins or intracellular signaling pathways.
  • Comparison with Similar Compounds

    Remember that research on this compound is ongoing, and its full potential is yet to be explored

    Properties

    IUPAC Name

    2-[1-(5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H40O6/c1-15-12-22(34-25(32)18(15)14-29)16(2)19-7-8-20-17-13-24(31)28(33)10-5-6-23(30)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,29,31,33H,7-14H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LDWRZKAVHDHGID-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H40O6
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    472.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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